molecular formula C23H25NO5 B2846702 N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide CAS No. 883962-18-3

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide

Cat. No. B2846702
CAS RN: 883962-18-3
M. Wt: 395.455
InChI Key: NQLCYRFOEGQMHS-UHFFFAOYSA-N
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Description

The compound appears to have a structure that includes a 3,4-dimethoxyphenyl group . This group is found in a class of compounds known as phenethylamines, which are analogues of the major human neurotransmitter dopamine .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 3,4-Dimethoxyphenethylamine have been synthesized from vanillin in a multi-step sequence .

Scientific Research Applications

Structural Characterization and Synthetic Applications

Crystal Structure Analysis

Studies on related compounds, such as 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, have contributed to understanding the crystal structures of chromen derivatives, which are essential for drug design and material science applications (Manolov, Stöbele, & Meyer, 2008).

Synthesis of Bioactive Compounds

The synthesis of novel derivatives and their structural characterization play a crucial role in developing new therapeutic agents. For example, strategies for synthesizing platachromone B and related compounds from phloroacetophenone illustrate the compound's utility in creating bioactive molecules (Baptista, Pinto, & Silva, 2014).

Anticancer Activity

Antiproliferative Agents

Research into novel derivatives isolated from plants, such as Mimosa pudica, showing significant anticancer activity against lung adenocarcinoma and erythroleukemic cell lines, underscores the potential of chromen derivatives as therapeutic agents (Jose et al., 2016).

HIF-1 Pathway Inhibitors

The compound's structural motif has been explored for modifications to improve pharmacological properties, with specific derivatives showing potential as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, a target for cancer therapy (Mun et al., 2012).

Safety and Hazards

Safety data sheets for related compounds suggest that they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-13(2)11-19(25)24-23-20(15-9-10-17(27-4)18(12-15)28-5)21(26)16-8-6-7-14(3)22(16)29-23/h6-10,12-13H,11H2,1-5H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLCYRFOEGQMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)CC(C)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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